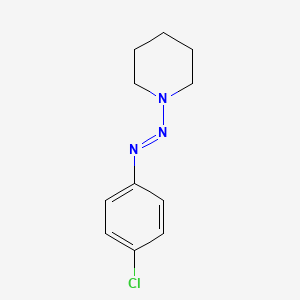

1-(4-Chlorophenylazo)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62499-15-4 |

|---|---|

Molecular Formula |

C11H14ClN3 |

Molecular Weight |

223.7 g/mol |

IUPAC Name |

(4-chlorophenyl)-piperidin-1-yldiazene |

InChI |

InChI=1S/C11H14ClN3/c12-10-4-6-11(7-5-10)13-14-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |

InChI Key |

HJMWZYIKOPVUFB-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)N=NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CCN(CC1)N=NC2=CC=C(C=C2)Cl |

Synonyms |

1-(4-chlorophenylazo)piperidine |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Chlorophenylazo)piperidine chemical structure and properties

An In-depth Technical Guide on 1-(4-Chlorophenylazo)piperidine

Notice: Information regarding the specific chemical "this compound" is not available in the public domain based on the conducted search. The provided information pertains to structurally related but distinct compounds containing the 1-(4-chlorophenyl) and piperidine moieties, but not the specific "azo" linkage requested.

This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways for "this compound". Instead, it will present information on related compounds to offer a broader context for researchers interested in this chemical scaffold.

Chemical Structure and Properties of Related Compounds

While the structure of this compound could not be found, the structures of related piperidine and piperazine derivatives are well-documented.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(4-Chlorophenyl)piperazine | 38212-33-8 | C₁₀H₁₃ClN₂ | 196.7 |

| 4-(4-Chlorophenyl)piperidine | 26905-02-2 | C₁₁H₁₄ClN | 195.69[1] |

| 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 | C₁₁H₁₄ClNO | 211.69[2][3] |

| 1-(4-chlorophenyl)piperidine-3-carboxylic acid | 1369159-58-9 | C₁₂H₁₄ClNO₂ | 239.7[4] |

Synthesis of Related Piperidine Derivatives

Detailed synthetic protocols are available for various substituted piperidines. These methodologies can provide a foundational understanding for the potential synthesis of novel derivatives.

General Synthesis of N-(4-chlorophenylacetyl)piperidine[5]

A solution of dry pyridine and piperidine in dry ether is stirred vigorously while a solution of freshly distilled 4-chlorophenyl acetyl chloride in ether is added dropwise. After several hours, the mixture is diluted with water, and the organic phase is collected. The aqueous phase is extracted with ether, and the combined ether phases are washed successively with dilute hydrochloric acid, sodium hydroxide solution, and saturated sodium chloride solution. After drying and concentration, the resulting oil is purified by percolation through neutral alumina and crystallization.

Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol[2]

1-benzyl-4-(4-chlorophenyl)-4-piperidinol is mixed with pure water and a palladium-carbon catalyst. Hydrogen gas is introduced to perform catalytic hydrogenation for deprotection. The product is filtered, and the filter cake is washed with ethyl acetate. The pH of the aqueous phase is adjusted with sodium hydroxide, and the solution is extracted with dichloromethane. The organic phase is concentrated, and the final product is obtained after refluxing with toluene and cooling with ethyl acetate.

Biological Activity of Related Compounds

Various derivatives of chlorophenyl-substituted piperidines and piperazines have been investigated for their biological activities.

-

Antimicrobial and Anticancer Activity: A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, and one compound showed good anticancer activity.[5]

-

Enzyme Inhibition: Synthesized compounds bearing 1,3,4-oxadiazole and piperidine moieties have demonstrated inhibitory activity against acetylcholinesterase and urease.[6][7]

-

Anti-tuberculosis Activity: Piperidinol analogs have been identified with anti-tuberculosis activity. Structure-activity relationship studies have led to the generation of optimized compounds with good activity.[8]

Experimental Workflows and Logical Relationships

While no specific signaling pathways for this compound can be depicted, a generalized workflow for the synthesis and evaluation of related piperidine derivatives can be illustrated.

Caption: Generalized workflow for the synthesis and biological evaluation of piperidine derivatives.

References

- 1. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 4. 1-(4-chlorophenyl)piperidine-3-carboxylic acid CAS#: 1369159-58-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 1-(4-Chlorophenylazo)piperidine: A Technical Overview

Please Note: Extensive searches for experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(4-Chlorophenylazo)piperidine did not yield specific results for this compound. The following guide is therefore constructed as a predictive and methodological whitepaper for researchers. It outlines the expected spectroscopic characteristics based on the chemical structure and provides a general framework for its synthesis and analysis. The data presented in the tables are theoretical estimations based on known values for analogous functional groups and should be treated as such.

Predicted Spectroscopic Data

The structural features of this compound—a 4-chlorophenyl group, an azo linkage (-N=N-), and a piperidine ring—would each produce characteristic signals in different spectroscopic analyses.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the piperidine ring. The protons on the piperidine ring closest to the azo nitrogen would likely be deshielded and appear at a higher chemical shift.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons in the chlorophenyl ring and the piperidine ring. The carbon attached to the chlorine and the carbons attached to the azo group would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Predicted Chemical Shift (ppm) | Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment |

| 7.6 - 7.8 (d, 2H) | Aromatic (ortho to -N=N) | 148 - 152 | Aromatic (C-Cl) |

| 7.3 - 7.5 (d, 2H) | Aromatic (meta to -N=N) | 140 - 145 | Aromatic (C-N=N) |

| 3.6 - 3.8 (t, 4H) | Piperidine (α to -N=N) | 128 - 130 | Aromatic (CH) |

| 1.6 - 1.8 (m, 6H) | Piperidine (β, γ) | 122 - 125 | Aromatic (CH) |

| 50 - 55 | Piperidine (Cα) | ||

| 24 - 27 | Piperidine (Cβ) | ||

| 22 - 25 | Piperidine (Cγ) |

1.2. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Data for this compound

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3050 - 3100 | Aromatic C-H | Stretch |

| 2850 - 2950 | Aliphatic C-H | Stretch |

| ~1600 | Aromatic C=C | Stretch |

| ~1475 | Azo (-N=N-) | Stretch (often weak) |

| 1090 - 1100 | C-N | Stretch |

| 1010 - 1090 | C-Cl | Stretch |

1.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be evident in the molecular ion peak (M⁺ and M+2). Fragmentation patterns would likely involve cleavage of the N-N bond and fragmentation of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion | Notes |

| 225/227 | [M]⁺ | Molecular ion peak, showing 3:1 isotopic pattern for Chlorine. |

| 139/141 | [Cl-C₆H₄-N₂]⁺ | Fragment from cleavage of the N-piperidine bond. |

| 111/113 | [Cl-C₆H₄]⁺ | Chlorophenyl cation. |

| 84 | [C₅H₁₀N]⁺ | Piperidine fragment. |

Experimental Protocols

2.1. General Synthesis of Azo Dyes (Illustrative Example)

A common method for the synthesis of azo compounds is through the diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. For this compound, this would involve the diazotization of 4-chloroaniline and subsequent coupling with piperidine.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

2.2. Spectroscopic Analysis Workflow

Once synthesized and purified, the compound would be subjected to various spectroscopic techniques for structural elucidation and confirmation.

Workflow for Spectroscopic Characterization

Caption: General experimental workflow for spectroscopic analysis.

Structural Relationships and Spectroscopy

The following diagram illustrates the key structural components of this compound and the primary spectroscopic techniques used to identify them.

Structural Components and Corresponding Spectroscopy

Caption: Relationship between structural moieties and spectroscopic techniques.

An In-depth Technical Guide on 1-(4-Chlorophenylazo)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenylazo)piperidine, a molecule of interest within the broader class of arylazo piperidines. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document focuses on its chemical identification, a proposed synthetic route based on established chemical principles, and a discussion of potential biological activities extrapolated from related structures. This guide aims to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Chemical Identification

While a specific CAS Registry Number for this compound could not be definitively located in the searched databases, its chemical identity can be precisely defined through its IUPAC name and structure.

-

IUPAC Name: 1-((4-chlorophenyl)diazenyl)piperidine

-

Synonyms: 1-(p-Chlorophenylazo)piperidine, 4-Chlorophenylazopiperidine

-

Parent Compound: 1-(Phenylazo)piperidine (CAS Number: 16978-76-0)

-

Molecular Formula: C₁₁H₁₄ClN₃

-

Structure:

Proposed Synthesis

A plausible and chemically sound method for the synthesis of 1-((4-chlorophenyl)diazenyl)piperidine involves the coupling of a 4-chlorobenzenediazonium salt with piperidine. This reaction is a standard procedure for the formation of azo compounds.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the known reactivity of diazonium salts with secondary amines. Optimization of reaction conditions, including temperature, pH, and reaction time, would be necessary to achieve a high yield and purity of the target compound.

Materials:

-

4-Chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Piperidine

-

Sodium hydroxide (NaOH) or other suitable base

-

Ice

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization of 4-Chloroaniline:

-

Dissolve 4-chloroaniline in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

-

Stir the mixture for a short period to ensure the complete formation of the 4-chlorobenzenediazonium chloride solution. The resulting diazonium salt is typically used immediately in the next step without isolation.

-

-

Azo Coupling Reaction:

-

In a separate flask, dissolve piperidine in a suitable solvent and cool it in an ice bath.

-

Slowly add the freshly prepared 4-chlorobenzenediazonium chloride solution to the piperidine solution with vigorous stirring.

-

Maintain the temperature below 5 °C throughout the addition.

-

The reaction mixture may require pH adjustment with a base (e.g., sodium hydroxide solution) to facilitate the coupling.

-

After the addition is complete, allow the reaction to stir for an extended period at low temperature.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be extracted into an organic solvent.

-

Wash the organic layer with water and brine to remove any impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 1-((4-chlorophenyl)diazenyl)piperidine can be purified by techniques such as column chromatography or recrystallization to yield the pure compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 1-((4-chlorophenyl)diazenyl)piperidine.

Potential Biological Significance and Areas for Future Research

While no specific biological data for 1-((4-chlorophenyl)diazenyl)piperidine was found, the structural motifs present in the molecule, namely the piperidine ring and the arylazo group, are found in various biologically active compounds. This suggests that the target compound could be a candidate for biological screening.

-

Piperidine Moiety: The piperidine ring is a common scaffold in many pharmaceuticals and natural products, known to be a key pharmacophore for a range of biological targets.

-

Arylazo Compounds: Azo compounds are widely known as dyes, but some have also been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

Future research directions should focus on:

-

Definitive Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the resulting compound using modern analytical techniques (NMR, Mass Spectrometry, IR, and elemental analysis) is the essential first step.

-

Biological Screening: A broad biological screening of the purified compound against various cell lines (e.g., cancer cell lines) and microbial strains would be valuable to identify any potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related arylazo piperidines with different substituents on the phenyl ring could provide insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Data Presentation

As no quantitative data for this compound was available in the searched literature, a data table cannot be provided at this time. Future experimental work should aim to generate data on physical properties (melting point, solubility), spectroscopic characteristics, and biological activity (e.g., IC₅₀ or MIC values).

Signaling Pathways and Logical Relationships

Without experimental data on the biological activity and mechanism of action of this compound, it is not possible to create diagrams of signaling pathways or logical relationships. This section would be populated following the discovery of a specific biological target or pathway modulated by this compound.

Conclusion

1-((4-Chlorophenyl)diazenyl)piperidine is a chemical entity with a well-defined structure but currently lacks a reported CAS number and detailed experimental data in the public domain. The synthetic route proposed in this guide provides a clear path for its preparation. Given the presence of the biologically relevant piperidine and arylazo moieties, this compound represents a target of interest for further investigation in drug discovery and development. Future research efforts should be directed towards its synthesis, characterization, and comprehensive biological evaluation to unlock its potential therapeutic value.

Potential Biological Activity of Aryl Azo Piperidines: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide explores the potential biological activities of aryl azo piperidines. Due to a notable lack of direct research on this specific chemical class in publicly available literature, this document synthesizes findings from structurally related compounds—namely aryl piperidines, arylpiperazines, and aromatic azo compounds—to forecast potential therapeutic applications and guide future research. All data and protocols are derived from studies on these related compound classes.

Executive Summary

The aryl azo piperidine scaffold, a novel chemical entity combining the structural features of aryl azo compounds and piperidine rings, represents an unexplored area in medicinal chemistry. While direct studies are absent, an analysis of its constituent pharmacophores suggests a high potential for a diverse range of biological activities. This guide provides a comprehensive overview of the known biological activities of aryl piperidines and aromatic azo compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform the prospective investigation of aryl azo piperidines. The primary therapeutic areas where this novel scaffold may exhibit significant activity include oncology, infectious diseases, and neurology.

Predicted Biological Activities and Rationale

The unique combination of the aryl azo moiety, a known chromophore with established biological activity, and the piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, suggests the potential for synergistic or novel pharmacological effects.[1][2]

-

Anticancer Activity: Arylpiperazine and arylpiperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] Aromatic azo compounds have also been investigated for their anticancer properties.[5] The incorporation of the azo group could enhance cytotoxicity or introduce novel mechanisms of action, such as targeted drug delivery activated by the reductive environment of solid tumors.

-

Antimicrobial Activity: Both arylpiperazines and azo compounds have been reported to possess antibacterial and antifungal properties.[6][7][8][9][10] The combination of these two moieties could lead to broad-spectrum antimicrobial agents with potentially novel mechanisms of action, addressing the growing challenge of antimicrobial resistance.

-

Central Nervous System (CNS) Activity: The arylpiperazine and arylpiperidine scaffolds are cornerstones in the development of CNS-active drugs, targeting a variety of receptors and transporters.[11][12][13][14] The introduction of an azo linkage could modulate the electronic and steric properties of these molecules, potentially leading to novel antipsychotic, antidepressant, or neuroprotective agents.[12][13]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of aryl piperidine, arylpiperazine, and aromatic azo compounds from various studies. This data provides a foundation for hypothesizing the potential efficacy of aryl azo piperidines.

Anticancer Activity

| Compound Class | Compound/Derivative | Cell Line | Activity Type | Value | Reference |

| Arylpiperidine | 3,5-bis(benzylidene)-4-piperidones (2e, 2r) | Ca9-22, HSC-2, HSC-4 (Oral Cancer) | Cytotoxicity | High tumor-selective toxicity | [4] |

| Arylpiperidine | Piperidino-1,2,3-triazole hybrids | PUMA/Bcl-xL | IC50 | 3.8 µM | [3] |

| Arylpiperazine | FW01 derivative (9f) | - | D2 and 5-HT2A receptor antagonism | Potent | [12] |

Antimicrobial Activity

| Compound Class | Compound/Derivative | Organism(s) | Activity Type | Value (MIC/Zone of Inhibition) | Reference |

| Arylpiperazine | Oxazolidinone derivatives | MRSA, VRE | MIC | Potent in vitro | [6] |

| Arylpiperazine | Various derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Antibacterial | Significant | [10] |

| Arylpiperazine | Various derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Antifungal | Significant | [10] |

| Piperidine | Cinnamic acid ester derivatives | S. aureus, E. coli | Antibacterial | Active | [7] |

| Aromatic Azo | 5-arylidene-2,4-thiazolidinone dyes | Gram-positive and Gram-negative bacteria | Antibacterial | Promising | [9] |

| Arylpiperazine | Compounds 18, 20, 26, 27, 29 | 15 bacterial and 5 fungal species | MIC | 12.5-15.6 µg/mL | [8] |

CNS Receptor Binding and Enzyme Inhibition

| Compound Class | Compound/Derivative | Target | Activity Type | Value (Ki/IC50) | Reference |

| Arylpiperidine | Aralkyl piperidine (5a) | 5-HT1A | Ki | 0.46 nM | [13] |

| Arylpiperidine | Aralkyl piperidine (5a) | 5-HT7 | Ki | 2.7 nM | [13] |

| Arylpiperidine | Aralkyl piperidine (5a) | Serotonin Reuptake | IC50 | 1.9 nM | [13] |

| Arylpiperidine | Diphenyl ether derivatives | Norepinephrine Reuptake (NRI) | Potency | Potent | [11] |

| Arylpiperidine | Diphenyl ether derivatives | 5-HT1A | Agonism | Partial agonist | [11] |

| Arylpiperidine | 4-arylpiperidine derivative | Oxidosqualene cyclase (OSC) | IC50 | 0.26 µM | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the precursor compound classes. These protocols can serve as a starting point for the biological evaluation of novel aryl azo piperidines.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of compounds on cancer cell lines.

Protocol (MTT Assay): [4]

-

Cell Seeding: Plate human cancer cells (e.g., Ca9-22, HSC-2, HSC-4) and non-malignant control cells (e.g., HGF, HPLF, HPC) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of compounds against various microbial strains.

Protocol (Broth Microdilution Method):

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Receptor Binding Assays

Objective: To determine the binding affinity of compounds to specific receptors.

Protocol (Radioligand Binding Assay for 5-HT1A Receptor): [13]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.

-

Assay Buffer: Prepare an appropriate assay buffer.

-

Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT), and various concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value (inhibitory constant) by analyzing the competition binding data using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the potential biological activities of aryl azo piperidines.

Caption: A generalized workflow for the synthesis and biological evaluation of novel aryl azo piperidine derivatives.

Caption: A potential signaling pathway for the anticancer activity of aryl azo piperidines.

Conclusion and Future Directions

While the direct biological activities of aryl azo piperidines remain to be elucidated, the extensive research on the related scaffolds of aryl piperidines and aromatic azo compounds provides a strong rationale for their investigation as a promising new class of therapeutic agents. The data and protocols presented in this guide offer a solid foundation for initiating such research.

Future studies should focus on:

-

Synthesis of a diverse library of aryl azo piperidine derivatives: Exploring a range of substituents on both the aryl and piperidine rings will be crucial for establishing structure-activity relationships.

-

Broad-spectrum biological screening: Initial screening should encompass a wide array of assays, including anticancer, antimicrobial, and CNS-related targets, to identify the most promising therapeutic areas.

-

Mechanism of action studies: For any lead compounds identified, detailed mechanistic studies will be essential to understand their mode of action and to guide further optimization.

The exploration of aryl azo piperidines holds the potential to yield novel drug candidates with unique pharmacological profiles, addressing unmet needs in various disease areas.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arylpiperidines as a new class of oxidosqualene cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Synthesis of Azo Compounds Incorporating a Piperidine Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review on the synthesis of azo compounds that feature a piperidine scaffold. The incorporation of the piperidine ring, a prevalent motif in pharmaceuticals, into the versatile azo structure offers a promising avenue for the development of novel therapeutic agents and functional materials. This document details key synthetic methodologies, presents quantitative data in a comparative format, and provides experimental protocols for the synthesis of these compounds. Additionally, it visualizes synthetic workflows and the fundamental reaction mechanism to facilitate a deeper understanding of the chemical processes involved.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic molecules with wide-ranging applications, most notably as dyes and pigments. In recent years, there has been a growing interest in their biomedical potential, with studies revealing their efficacy as antibacterial, antifungal, and anticancer agents.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a key structural component in numerous approved drugs, valued for its ability to influence physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[3] The synthesis of hybrid molecules that combine the azo chromophore with the piperidine scaffold is a strategic approach to modulate biological activity and develop novel chemical entities.

The primary synthetic route to azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.[4] This versatile and well-established methodology can be adapted to incorporate a piperidine moiety in either the diazonium salt component or the coupling partner.

Synthetic Methodologies and Experimental Protocols

The synthesis of azo compounds containing a piperidine ring can be broadly categorized based on which precursor molecule contains the piperidine scaffold.

Azo Compounds from Piperidine-Containing Anilines (Diazo Component)

In this approach, an aniline derivative bearing a piperidine substituent is diazotized and subsequently coupled with an appropriate aromatic or heterocyclic compound.

General Synthetic Pathway:

A piperidine-substituted aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. This unstable intermediate is then immediately reacted with an electron-rich coupling partner, such as a phenol, naphthol, or another aromatic amine, to yield the final azo compound.

Experimental Protocol: Synthesis of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine

-

Diazotization of 4-Nitroaniline: A solution of 4-nitroaniline in hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to yield the 4-nitrobenzenediazonium chloride solution.

-

Coupling Reaction: In a separate vessel, 4-methyl-1-phenylpiperidine is dissolved in a suitable solvent. The freshly prepared diazonium salt solution is then added slowly to the piperidine solution with vigorous stirring, while maintaining a low temperature and appropriate pH. The reaction mixture is stirred for a specified period to ensure complete coupling.

-

Work-up and Purification: The resulting solid product is collected by filtration, washed with water to remove inorganic salts, and then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the pure 4-methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine.

Azo Compounds from Piperidine as the Coupling Component

Alternatively, a piperidine derivative can act as the electron-rich coupling partner that reacts with a diazonium salt. This is common when the piperidine nitrogen is directly attached to an aromatic ring, activating it for electrophilic substitution.

General Synthetic Pathway:

An aromatic or heterocyclic amine is first diazotized using standard procedures. The resulting diazonium salt is then added to a solution of the N-arylpiperidine derivative. The coupling reaction typically occurs at the para-position of the aryl group attached to the piperidine nitrogen, provided it is unsubstituted.

Experimental Protocol: Synthesis of a Diazenyl-Containing Chalcone via Piperidine Coupling [5]

-

Diazotization of 4-Aminoacetophenone: 4-Aminoacetophenone is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

Coupling with Piperidine: The freshly prepared diazonium salt is then coupled with piperidine. The specific reaction conditions, such as solvent and pH, are controlled to facilitate the formation of 1-(4-(piperidin-1-yl)phenyl)ethan-1-one.

-

Claisen-Schmidt Condensation: The resulting acetophenone derivative then undergoes a Claisen-Schmidt condensation with a substituted aromatic aldehyde in the presence of a base to form the final diazenyl-containing chalcone.

-

Purification: The final product is purified by techniques such as recrystallization to obtain the pure chalcone derivative.

Data Presentation

The following tables summarize quantitative data for representative azo compounds containing a piperidine moiety, compiled from the literature.

| Compound Name | Starting Materials | Yield (%) | M.p. (°C) | Spectroscopic Data | Ref. |

| 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine | 4-Nitroaniline, 4-Methyl-1-phenylpiperidine | - | - | CAS Number: 200394-30-5 | |

| (E)-4-((4-Aminophenyl)diazenyl)naphthalen-1-ol | 4-Aminoaniline, 1-Naphthol | - | - | FT-IR (cm⁻¹): 3427 (O-H), 3269 (N-H), 1595-1502 (C=C), 1411 (N=N). | [3] |

| Azo Dye N1 | 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one, 4-Hydroxy-3-methoxybenzoic acid | - | - | ¹³C-NMR (ppm): 172.06 (COOH), 157.69 (C=O), 151.13, 149.61, 134.80, 129.88, 129.74, 129.59, 128.20, 126.86, 122.86 (Aromatic C), 105.71 (Pyrazole C), 56.10 (OCH₃), 34.16, 11.37 (CH₃). | [5] |

| 4-Hydroxyphenylazo-3-N-(4-hydroxyphenyl)maleimide | p-Aminophenol, N-(4-hydroxyphenyl)maleimide | 81 | 210-212 | FT-IR (cm⁻¹): 3302 (O-H), 1701 (C=O), 1580 (N=N). ¹³C-NMR (ppm): 170.95 (C=O), 155.71, 155.36, 134.77, 129.93, 122.84, 112.00 (Aromatic & Alkene C). UV-Vis λmax (nm): 326.50 (N=N). | [6] |

| 4-Hydroxyphenylazo-3-N-(4-methylphenyl)maleimide | p-Aminophenol, N-(4-methylphenyl)maleimide | 83 | 190-191 | FT-IR (cm⁻¹): 3210 (O-H), 1703 (C=O), 1541 (N=N). ¹³C-NMR (ppm): 167.12 (C=O), 155.68, 143.19, 136.46, 136.01, 134.78, 129.11, 128.26, 127.43, 112.01 (Aromatic & Alkene C), 19.93 (CH₃). UV-Vis λmax (nm): 366.50 (N=N). | [6] |

Note: '-' indicates data not available in the provided search results.

Visualization of Synthetic Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the general mechanism of the azo coupling reaction.

Conclusion

The synthesis of azo compounds containing a piperidine moiety is a versatile and promising field of research. The established methods of diazotization and azo coupling provide a robust framework for the creation of a diverse library of these hybrid molecules. By strategically placing the piperidine ring on either the diazo component or the coupling partner, chemists can fine-tune the electronic and steric properties of the final compound. The characterization data presented, though not exhaustive, highlights the standard analytical techniques employed to confirm the structures of these molecules. The visualized workflows and reaction mechanism offer a clear and concise overview of the synthetic processes involved. Further exploration into the biological activities of these compounds is warranted and could lead to the discovery of novel therapeutic agents with improved pharmacological profiles. The continued development of efficient and selective synthetic methodologies will be crucial in advancing this exciting area of medicinal chemistry.

References

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on 1-(4-Chlorophenylazo)piperidine: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound 1-(4-Chlorophenylazo)piperidine is limited in publicly available scientific literature. This guide compiles available data and provides context based on related chemical structures. Further experimental verification is required for definitive characterization.

Introduction

This compound is a chemical compound featuring a 4-chlorophenyl group linked to a piperidine ring through an azo bridge (-N=N-). This structure combines the features of an aromatic azo compound with a saturated heterocyclic amine. Azo compounds are widely recognized for their applications as dyes and indicators, and many also exhibit a range of biological activities. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals targeting a wide array of biological systems. The unique combination of these functional groups in this compound suggests potential for novel chemical and biological properties. This document aims to provide a comprehensive overview of the known and predicted characteristics of this compound.

Physicochemical Properties

| Property | Value | Notes and Citations |

| Molecular Formula | C₁₁H₁₄ClN₃ | Calculated from chemical structure. |

| Molecular Weight | 223.70 g/mol | Calculated from chemical structure. |

| Appearance | Likely a colored solid | Azo compounds are typically colored. |

| Melting Point | Not available | Experimental data is not available. |

| Boiling Point | Not available | Experimental data is not available. |

| Solubility | Likely soluble in organic solvents, low solubility in water | Inferred from the nonpolar aromatic and aliphatic components. |

| pKa | Not available | The piperidine nitrogen is basic. |

Spectral Data

Experimentally determined spectral data for this compound is not available in public databases. The following are predicted spectral characteristics based on its structure:

-

¹H-NMR: Protons on the piperidine ring would likely appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). Protons on the chlorophenyl ring would appear as doublets in the aromatic region (δ 7.0-7.5 ppm) due to para-substitution.

-

¹³C-NMR: Carbon signals for the piperidine ring would be expected in the aliphatic region (δ 20-60 ppm). Aromatic carbons would appear in the region of δ 120-150 ppm. The carbon bearing the chlorine atom would be shifted.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and N=N stretching of the azo group (typically around 1400-1450 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 223.7. Isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl) would be observed. Fragmentation patterns would likely involve cleavage of the azo linkage and fragmentation of the piperidine ring.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of arylazo compounds.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process: diazotization of 4-chloroaniline followed by coupling with piperidine.

Step 1: Diazotization of 4-Chloroaniline

Materials:

-

4-Chloroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ice

Procedure:

-

Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-chloroaniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the 4-chlorobenzenediazonium chloride salt.

Step 2: Azo Coupling with Piperidine

Materials:

-

4-Chlorobenzenediazonium chloride solution (from Step 1)

-

Piperidine

-

Sodium Hydroxide (NaOH) or other suitable base

-

Appropriate organic solvent (e.g., diethyl ether)

Procedure:

-

In a separate flask, dissolve piperidine in a suitable solvent and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the piperidine solution with vigorous stirring.

-

Maintain a slightly alkaline pH during the reaction by the controlled addition of a base, such as a sodium hydroxide solution.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period to allow for complete coupling.

-

The product, this compound, can then be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent.

-

Purification of the crude product may be achieved by techniques such as column chromatography or recrystallization.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as stoichiometry, temperature, pH, and reaction time, for optimal yield and purity.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, based on its structural components, some potential biological activities can be inferred.

-

Azo Compound Metabolism: Azo compounds can be metabolized by azoreductases, enzymes present in the liver and gut microbiota. This metabolic cleavage of the azo bond would release 4-chloroaniline and an unstable piperidine-diazene intermediate. 4-chloroaniline is a known toxic compound.

-

Piperidine Moiety: The piperidine ring is a key component of many psychoactive drugs and compounds acting on the central nervous system (CNS). It is possible that this compound or its metabolites could interact with various receptors, ion channels, or transporters in the CNS. However, without experimental data, this remains speculative.

Conclusion

This compound is a compound for which detailed experimental data is largely absent from public scientific resources. While its synthesis can be reasonably proposed based on standard organic chemistry reactions, its physical, chemical, and biological properties require experimental investigation. The potential for this molecule to be metabolized into known toxic compounds, such as 4-chloroaniline, warrants caution and thorough toxicological evaluation in any future research. For researchers and drug development professionals, this compound represents a novel chemical entity that requires foundational characterization to explore any potential therapeutic or other applications.

The Dawn of Synthetic Color: A Technical Guide to the Discovery and History of Chlorophenylazo Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to chlorophenylazo compounds. From the seminal discoveries that laid the groundwork for synthetic dyes to the specific synthesis and characterization of these chlorinated azo molecules, this document offers a comprehensive overview for researchers in chemistry and drug development.

Historical Context: From Aniline to a World of Color

The story of chlorophenylazo compounds is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The journey began with the isolation of aniline from coal tar, a substance that would revolutionize chemistry and commerce.[1][2] In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo, naming it "Crystallin".[2] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar he called "kyanol" which produced a blue color.[1] It was Carl Julius Fritzsche in 1840 who, after treating indigo with caustic potash, named the resulting oil "aniline".[1] These independent discoveries were later recognized as the same compound.[1]

A pivotal moment arrived in 1856 when the young British chemist William Henry Perkin, while attempting to synthesize quinine, serendipitously created the first synthetic dye, a vibrant purple he named "mauveine," from aniline.[3][4][5] This discovery ignited a chemical revolution, demonstrating that synthetic dyes with brilliant and lasting colors could be produced on a large scale, moving away from reliance on natural sources.[3][5]

The next crucial step towards the synthesis of azo dyes, the class to which chlorophenylazo compounds belong, was the discovery of the diazotization reaction by the German industrial chemist Johann Peter Griess in 1858.[6][7][8][9] Griess found that treating aromatic amines with nitrous acid produced a new class of unstable compounds he named "diazo" compounds.[7][8][10] This reaction, known as the Griess diazotization, became the cornerstone for the synthesis of a vast array of azo dyes.[6][9] Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings.[11] The first azo dye was aniline yellow.[2] These developments paved the way for the systematic synthesis of countless new dyes, including those containing a chlorophenyl group, by coupling diazonium salts with various aromatic compounds.

Synthesis and Characterization of Chlorophenylazo Compounds

The synthesis of chlorophenylazo compounds follows the fundamental two-step process of diazotization and azo coupling. A primary aromatic amine, in this case, a chloroaniline isomer (ortho-, meta-, or para-chloroaniline), is converted into a diazonium salt, which is then reacted with a coupling agent, typically a phenol or an aromatic amine, to form the final azo compound.

General Experimental Protocol: Synthesis of 1-(4-chlorophenylazo)-2-naphthol

This protocol provides a detailed methodology for the synthesis of a representative chlorophenylazo compound, 1-(4-chlorophenylazo)-2-naphthol.

Materials:

-

p-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice bath

Procedure:

Step 1: Diazotization of p-Chloroaniline

-

In a 250 mL beaker, dissolve a specific molar amount of p-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-chloroaniline hydrochloride solution, maintaining the temperature between 0-5 °C. Continuous stirring is crucial during this step to ensure the formation of the p-chlorobenzenediazonium chloride salt.

Step 2: Preparation of the Coupling Solution

-

In a separate beaker, dissolve a molar equivalent of 2-naphthol in a 10% aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling

-

Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2 with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C.

-

A colored precipitate of 1-(4-chlorophenylazo)-2-naphthol will form immediately.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

Step 4: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid product with cold distilled water to remove any unreacted salts and acids.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

-

Dry the purified product in a desiccator.

Quantitative Data

The following tables summarize key quantitative data for representative chlorophenylazo compounds.

Table 1: Physicochemical Properties of Selected Chlorophenylazo Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-(4-chlorophenylazo)-2-naphthol | C₁₆H₁₁ClN₂O | 282.73 | 178 | Red crystalline solid[12] |

| 3-(4-chlorophenylazo)-4-hydroxyacetophenone | C₁₄H₁₁ClN₂O₂ | 274.71 | Not specified | Yellow crystals[13] |

Table 2: Spectroscopic Data for Selected Chlorophenylazo Compounds

| Compound Name | UV-Vis (λmax, nm) | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 1-(4-chlorophenylazo)-2-naphthol | Not specified | 3550-3215 (-OH), 1510-1500 (-N=N-), 1620-1680 (C=C-H)[12] | Not specified | Not specified | Not specified |

| 3-(4-chlorophenylazo)-4-hydroxyacetophenone | Not specified | Coordinated through -OH and azo nitrogen[13] | Not specified | Not specified | Not specified |

| Ethyl 1-oxo-3-(4-chlorophenyl)-3,4-dihydrobenzo[3][8]imidazo[1,2-d][1][6][8]triazine-2(1H)-carboxylate | Not specified | 1790, 1747 (C=O) | 8.02–7.92 (m, 1H), 7.73–7.66 (m, 1H), 7.44–7.30 (m, 4H), 7.12 (d, J = 9.0 Hz, 2H), 5.58 (s, 1H), 5.18 (s, 1H), 4.37 (q, J = 7.0 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H) | 151.39, 150.90, 146.47, 145.37, 142.76, 131.22, 129.99, 127.13, 125.73, 120.37, 117.09, 114.43, 64.41, 48.19, 14.56 | 370 [M]⁺[14] |

Biological Activities and Potential Applications

Chlorophenylazo compounds have been investigated for a range of biological activities, primarily focusing on their antimicrobial and anticancer properties. The presence of the chlorine atom and the azo linkage are thought to contribute to their bioactivity.

Antimicrobial Activity

Several studies have explored the potential of chlorophenylazo compounds and their derivatives as antimicrobial agents. For instance, various pyrimidine derivatives incorporating a p-chlorobenzyl moiety have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[6] The general approach involves synthesizing chalcones which are then cyclized with urea, thiourea, or guanidine to form the pyrimidine ring system.[6]

Experimental Protocol: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus mirabilis) in sterile nutrient broth.

-

Preparation of Agar Plates: Pour sterile Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Seeding of Plates: Uniformly spread the bacterial inoculum over the surface of the agar plates.

-

Application of Test Compounds: Dissolve the synthesized chlorophenylazo compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 50 µg/mL and 100 µg/mL).[9] Impregnate sterile filter paper discs with the test solutions and place them on the seeded agar plates.

-

Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disc impregnated with the solvent as a negative control.[9]

-

Incubation: Incubate the plates at 37°C for 24 hours.[9]

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antitumor Activity

The cytotoxic effects of chlorophenylazo compounds against various cancer cell lines have also been a subject of investigation. These studies aim to identify novel compounds with the potential for development as anticancer drugs.[7][15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, SK-MEL-28 for melanoma, A549 for lung cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[5]

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chlorophenylazo compounds for a specified period (e.g., 48 hours).[5]

-

MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for a few hours.[5] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[5]

Visualizing the Core Processes

Diagrams illustrating the fundamental workflows and potential mechanisms are crucial for a clear understanding of the synthesis and action of chlorophenylazo compounds.

Caption: General workflow for the synthesis of 1-(4-chlorophenylazo)-2-naphthol.

Caption: Hypothetical signaling pathway for the antitumor activity of a chlorophenylazo compound.

Conclusion

The discovery of chlorophenylazo compounds is a direct descendant of the pioneering work in the 19th century that established the field of synthetic organic chemistry and the dye industry. From their historical roots to modern investigations into their biological activities, these molecules continue to be of interest to the scientific community. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of these and related compounds in fields ranging from materials science to drug discovery. The exploration of their mechanisms of action, particularly in antimicrobial and anticancer contexts, presents a promising avenue for future research and development.

References

- 1. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ej-chem.org [ej-chem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]

- 9. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles : Oriental Journal of Chemistry [orientjchem.org]

- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. journals.mu-varna.bg [journals.mu-varna.bg]

- 13. [PDF] SYNTHESIS AND APPLICATION OF AZO-NAPHTHOL DYES ON WOOL , SILK AND NYLON FABRICS | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenylazo)piperidine in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1-(4-Chlorophenylazo)piperidine. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols for researchers to determine these critical physicochemical properties. The methodologies described herein are based on established principles for the analysis of organic compounds, particularly those containing azo and piperidine moieties. This guide covers equilibrium solubility determination, the development of a stability-indicating analytical method, and protocols for forced degradation studies under various stress conditions as recommended by international guidelines. The aim is to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible data, which is fundamental for further formulation development and regulatory submissions.

Introduction

This compound is an organic molecule featuring a chlorophenyl group linked to a piperidine ring via an azo bridge. The physicochemical properties of such a compound, particularly its solubility and stability, are paramount in the early stages of drug development. Solubility influences bioavailability and the choice of formulation strategies, while stability data is crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. This guide presents a systematic approach to experimentally determine these properties.

Solubility Assessment Protocol

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter. A common and reliable method for determining equilibrium solubility is the shake-flask method.

2.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Materials and Solvents:

-

This compound (purity >99%)

-

A range of solvents relevant to pharmaceutical development:

-

Purified Water

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

pH 7.4 Phosphate buffer

-

Methanol

-

Ethanol

-

Acetonitrile

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed, clear glass vial. The solid should be in excess to ensure saturation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using a shaker bath for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved particles settle.

-

Visually inspect for the presence of undissolved solid.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent (e.g., mobile phase from the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

2.2. Data Presentation: Solubility

The results of the solubility studies should be summarized in a clear and organized table.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| pH 1.2 HCl Buffer | 25 | |||

| pH 4.5 Acetate Buffer | 25 | |||

| pH 6.8 Phosphate Buffer | 25 | |||

| pH 7.4 Phosphate Buffer | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| Propylene Glycol | 25 | |||

| PEG 400 | 25 | |||

| Purified Water | 37 | |||

| pH 7.4 Phosphate Buffer | 37 |

Stability-Indicating Method Development

A stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products. HPLC is a common technique for this purpose.

3.1. Experimental Protocol: HPLC Method Development

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Screening:

-

A common starting point for azo compounds is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Evaluate different mobile phase compositions and gradient profiles to achieve good separation between the parent peak and any degradation peaks.

-

-

Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. Monitor at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation pathways and products, and to demonstrate the specificity of the stability-indicating method.[1][2]

4.1. Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the compound to the following conditions, aiming for 5-20% degradation of the active substance[2]:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Purified water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

-

-

Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed stability-indicating HPLC method.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

4.2. Data Presentation: Stability

Summarize the results of the forced degradation studies in a table.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |

| Control | ||||

| 0.1 M HCl, 60°C | ||||

| 0.1 M NaOH, 60°C | ||||

| Water, 60°C | ||||

| 3% H₂O₂, RT | ||||

| Heat (80°C, Solid) | ||||

| Photolytic |

Visualizations

5.1. Workflow for Solubility and Stability Assessment

Caption: Workflow for assessing the solubility and stability of a new chemical entity.

5.2. Forced Degradation Study Workflow

Caption: Experimental workflow for forced degradation studies.

Conclusion

The experimental protocols and data management strategies outlined in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these systematic procedures will ensure the generation of high-quality, reliable data essential for informed decision-making in the drug development process. The provided templates for data presentation and visual workflows are intended to facilitate clear communication and documentation of the experimental outcomes.

References

An In-depth Technical Guide to the Chromatographic Behavior of 1-(4-Chlorophenylazo)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted chromatographic behavior of 1-(4-Chlorophenylazo)piperidine, a novel azo compound of interest in pharmaceutical and chemical research. In the absence of specific published data for this molecule, this document outlines recommended analytical methodologies based on established principles for structurally related azo dyes, chlorophenyl compounds, and piperidine derivatives. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are presented, along with expected quantitative data to guide method development and validation. This guide is intended to serve as a foundational resource for researchers initiating the analytical characterization of this compound and similar molecules.

Introduction

This compound is an organic compound featuring a chlorophenyl group linked to a piperidine ring via an azo bridge. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its chromatographic behavior is paramount for its purification, quantification, and metabolic profiling. Azo dyes are a well-studied class of compounds, and their analysis is often complicated by their potential to degrade into aromatic amines, some of which are carcinogenic. Therefore, robust analytical methods are essential.[1][2][3] This guide synthesizes established analytical techniques to propose a comprehensive strategy for the chromatographic analysis of this specific molecule.

Predicted Physicochemical Properties and Chromatographic Behavior

Based on its structure, this compound is expected to be a relatively non-polar, basic compound. The presence of the chlorophenyl and piperidine moieties will influence its solubility and interaction with chromatographic stationary phases.

-

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC (RP-HPLC), which is the most common mode of separation for such compounds, retention is primarily governed by hydrophobic interactions.[4][5] The non-polar nature of the chlorophenyl group is expected to lead to significant retention on C18 or C8 columns. The basicity of the piperidine nitrogen may cause peak tailing on silica-based columns due to interaction with residual silanols; this can often be mitigated by using a low-pH mobile phase or an end-capped column.[6]

-

Gas Chromatography (GC): The compound's predicted volatility and thermal stability should make it amenable to GC analysis. The choice of carrier gas (Helium, Hydrogen, or Nitrogen) can impact sensitivity and resolution.[7][8][9][10] Given the aromatic and heterocyclic nature of the molecule, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is likely to provide good separation.

Proposed Experimental Protocols

The following protocols are recommended starting points for the analysis of this compound. Optimization will be necessary to achieve the desired performance characteristics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification and purity assessment of this compound.

3.1.1. Instrumentation and Consumables:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid or trifluoroacetic acid (TFA).

3.1.2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-25 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and the visible λmax (predicted to be in the 350-450 nm range for the azo chromophore).

-

Injection Volume: 10 µL

3.1.3. Sample Preparation:

-

Prepare a stock solution of 1 mg/mL this compound in acetonitrile or methanol.

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly in complex matrices.

3.2.1. Instrumentation and Consumables:

-

GC system equipped with an autosampler and a Mass Spectrometric (MS) detector.

-

Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

-

High-purity Helium or Hydrogen as the carrier gas.

-

GC vials and inserts.

3.2.2. Chromatographic and Spectrometric Conditions:

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

3.2.3. Sample Preparation:

-

Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

Data Presentation: Predicted Quantitative Data

The following tables summarize the expected chromatographic and validation parameters based on the proposed methods. These values are predictive and should be confirmed experimentally.

Table 1: Predicted HPLC Performance Data

| Parameter | Expected Value | Rationale |

| Retention Time (t_R) | 12.5 ± 1.0 min | Based on the non-polar nature of the molecule in a standard C18 gradient. |

| Capacity Factor (k') | > 2 | To ensure good separation from the void volume. |

| Tailing Factor (T_f) | 0.9 - 1.5 | Use of an acidic mobile phase should minimize peak tailing. |

| Theoretical Plates (N) | > 10000 | For a high-efficiency column and optimized conditions. |

Table 2: Predicted GC-MS Performance Data

| Parameter | Expected Value | Rationale |

| Retention Time (t_R) | 10.2 ± 0.5 min | Based on the predicted volatility and interaction with a DB-5ms column. |

| Key Mass Fragments (m/z) | Predicted fragments would include the molecular ion, chlorophenyl cation, and piperidine-related ions. | Fragmentation pattern is crucial for structural confirmation. |

Table 3: Predicted Method Validation Parameters

| Parameter | HPLC | GC-MS | ICH Guideline Reference |

| Linearity (R²) | > 0.998 | > 0.995 | Q2(R1) |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Q2(R1) |

| Precision (% RSD) | < 2.0% | < 5.0% | Q2(R1) |

| LOD | ~0.05 µg/mL | ~0.1 ng/mL | Q2(R1) |

| LOQ | ~0.15 µg/mL | ~0.3 ng/mL | Q2(R1) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the complete chromatographic characterization of this compound.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [peakscientific.com]

- 3. Overview of test methods for aromatic amines derived from azo colorants using GC-MS | Separation Science [sepscience.com]

- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uv.es [uv.es]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenylazo)piperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 1-(4-Chlorophenylazo)piperidine, a triazene compound. Triazenes are of interest in medicinal chemistry and materials science due to their biological activities and utility as synthetic intermediates. This document outlines the necessary reagents, step-by-step experimental procedure, and expected analytical data for the successful synthesis and characterization of the target compound.

Experimental Protocol

The synthesis of this compound is a two-step process. The first step involves the diazotization of 4-chloroaniline to form the 4-chlorobenzenediazonium chloride salt. The second step is the coupling of this diazonium salt with piperidine to yield the final triazene product.

Materials and Reagents:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Piperidine

-

Sodium Carbonate (Na₂CO₃)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled Water

-

Ice

Instrumentation:

-

Magnetic stirrer with stirring bar

-

Beakers and Erlenmeyer flasks

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

Part 1: Diazotization of 4-Chloroaniline

-

In a 250 mL beaker, suspend 4-chloroaniline (0.05 mol, 6.38 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (0.055 mol, 3.80 g) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-chloroaniline suspension over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the resulting 4-chlorobenzenediazonium chloride solution in the ice bath for an additional 20 minutes. This solution should be used immediately in the next step.

Part 2: Coupling with Piperidine

-